molecular formula C7H10ClNO B1280133 2-Amino-6-methylphenol hydrochloride CAS No. 78886-51-8

2-Amino-6-methylphenol hydrochloride

Cat. No. B1280133
CAS RN: 78886-51-8
M. Wt: 159.61 g/mol
InChI Key: TYBHCHHFJWXIHS-UHFFFAOYSA-N
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Description

2-Amino-6-methylphenol hydrochloride is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an aromatic amine with potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related 2-aminophenol compounds has been explored in several studies. For instance, a novel synthesis of 2-aminophenols through Ru-catalyzed C-H mono- and dihydroxylation of anilides has been reported, demonstrating excellent reactivity and regioselectivity . Another study describes the synthesis of 2-aminophenol derivatives by the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction to obtain 2-methoxy-6-(R-amino)methylphenols . These methods could potentially be adapted for the synthesis of 2-amino-6-methylphenol hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-amino-6-methylphenol hydrochloride would consist of a benzene ring with an amino group (NH2) and a methyl group (CH3) as substituents. The position of these groups on the benzene ring is crucial for the chemical properties and reactivity of the compound. The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and elemental analysis .

Chemical Reactions Analysis

2-Aminophenol compounds can participate in various chemical reactions. For example, 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 has been shown to catalyze the cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, indicating that such compounds can undergo enzymatic ring cleavage . Additionally, the synthesis of heterocyclic compounds from 2-phosphinophenols suggests that 2-aminophenols can be used to form complex ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-methylphenol hydrochloride would be influenced by its functional groups. The presence of an amino group would make it a base, capable of forming salts with acids. The compound's solubility in water and other solvents would depend on the degree of substitution and the presence of other functional groups. For instance, the water solubility of phosphino amino acids derived from 2-phosphinophenols increases with the number of hydrophilic groups . The antioxidant properties of some N- and O-containing 2-isobornyl-6-methylphenol derivatives have been evaluated, suggesting that similar compounds could exhibit antioxidant activity .

Scientific Research Applications

Biodegradation and Enzymatic Activity

  • Degradation of Aromatic Compounds : A study by Lendenmann & Spain (1996) found that 2-aminophenol is cleaved to 2-aminomuconic acid semialdehyde in Pseudomonas pseudoalcaligenes JS45, a strain that degrades nitrobenzene. This process involves a unique enzyme, 2-aminophenol 1,6-dioxygenase.

Chemistry and Synthesis

  • Synthesis of Schiff Bases : A study by Dikusar (2012) discussed the synthesis of (E)-2-methoxy-6-(R-imino)methylphenols and 2-methoxy-6-(R-amino)methylphenols through the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines.
  • Crystal Structure Analysis : Research by Lasocha et al. (2006) involved the investigation of compounds like p-aminophenol hydrochloride through powder diffractometry, contributing to the understanding of their crystal structures.

Biological and Medical Applications

  • Antioxidant Properties : The synthesis and evaluation of antioxidant properties of certain derivatives of 2-isobornyl-6-methylphenol were reported by Buravlev et al. (2019), indicating potential biomedical applications.
  • Antimicrobial Studies : Aslam et al. (2016) synthesized new Schiff bases from 2-aminophenol and tested their antimicrobial activities, showing effectiveness against various bacteria.

Safety And Hazards

The safety data sheet for a related compound, 2-Aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-amino-6-methylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHCHHFJWXIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501012
Record name 2-Amino-6-methylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylphenol hydrochloride

CAS RN

78886-51-8
Record name NSC50753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-methylphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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